molecular formula C21H20F3NO3 B11576758 1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11576758
M. Wt: 391.4 g/mol
InChI Key: FJJYZJJGLWCFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core, a trifluoroethanone group, and a methoxyphenoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone typically involves multiple steps. One common approach is the Fischer indole synthesis, which starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 1-{7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoroethanone group may enhance the compound’s binding affinity and stability, while the methoxyphenoxyethyl side chain can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethanone group, in particular, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H20F3NO3

Molecular Weight

391.4 g/mol

IUPAC Name

1-[7-ethyl-1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C21H20F3NO3/c1-3-14-6-4-9-17-18(20(26)21(22,23)24)13-25(19(14)17)10-11-28-16-8-5-7-15(12-16)27-2/h4-9,12-13H,3,10-11H2,1-2H3

InChI Key

FJJYZJJGLWCFJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC(=C3)OC)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.